molecular formula C11H6ClNO4S B8416945 3-(4-Chloro-phenyl)-isothiazole-4,5-dicarboxylic acid

3-(4-Chloro-phenyl)-isothiazole-4,5-dicarboxylic acid

Cat. No. B8416945
M. Wt: 283.69 g/mol
InChI Key: UAUUHHIRZCLXRR-UHFFFAOYSA-N
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Patent
US08377953B2

Procedure details

A solution of 4.4 g of 5 and 2.8 g of NaOH in 20 ml of water is kept at reflux for 2.5 h. The reaction mixture is cooled, diluted with water (150 ml) and acidified with conc. HCl (aq). A precipitate forms. The water layer is extracted with EtOAc (2×200 ml; the precipitate slowly dissolves). The combined organic layers are washed with brine and dried (Na2SO4). Concentration afforded 3.9 grams of 6 as a white solid.
Name
5
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:6]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)=[N:7][S:8][C:9]=1[C:10]([O:12]C)=[O:11])=[O:4].[OH-].[Na+].Cl>O>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([C:6]2[C:5]([C:3]([OH:4])=[O:2])=[C:9]([C:10]([OH:12])=[O:11])[S:8][N:7]=2)=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
5
Quantity
4.4 g
Type
reactant
Smiles
COC(=O)C=1C(=NSC1C(=O)OC)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
The water layer is extracted with EtOAc (2×200 ml
DISSOLUTION
Type
DISSOLUTION
Details
the precipitate slowly dissolves)
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NSC(=C1C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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